3-Anilino-3-oxopropanoic acid
Overview
Description
3-Anilino-3-oxopropanoic acid is an organic compound with the molecular formula C₉H₉NO₃ It is known for its unique structure, which includes both an aromatic ring and a carboxylic acid group
Mechanism of Action
Target of Action
Malonanilic acid, also known as N-phenylmaleamic acid
Mode of Action
It is known that malonic acid, a related compound, reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . It’s plausible that malonanilic acid may have similar interactions with its targets, but this requires further investigation.
Biochemical Pathways
For instance, malonic acid is an intermediate in the reductive tricarboxylic acid (rTCA) pathway . In this pathway, malonic acid is converted to malonic semialdehyde and then to malonic acid
Biochemical Analysis
Biochemical Properties
The biochemical properties of malonanilic acid are not well-studied. It can be inferred from the properties of malonic acid, a related compound. Malonic acid is a dicarboxylic acid and can react as a typical carboxylic acid . It’s plausible that malonanilic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.
Cellular Effects
Malonic acid, a related compound, has been shown to have inhibitory effects on certain types of cells
Molecular Mechanism
The molecular mechanism of action of malonanilic acid is not well-understood. Given its structural similarity to malonic acid, it may share some of the same mechanisms of action. For example, malonic acid is known to inhibit the enzyme succinate dehydrogenase
Metabolic Pathways
The specific metabolic pathways involving malonanilic acid are not currently known. Malonic acid, a related compound, is involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Anilino-3-oxopropanoic acid can be synthesized through the reaction of maleic anhydride with aniline. The process involves dissolving maleic anhydride in ethyl ether and then adding aniline to the solution. The resulting mixture is stirred at room temperature and then cooled to precipitate the product . The reaction conditions are relatively mild, making this a convenient method for laboratory synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of malonanilic acid may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of solvents and reagents is carefully controlled, and the product is often purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aromatic ring into more oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Anilino-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Maleanilic acid: Similar in structure but with different reactivity and applications.
N-Phenylmaleamic acid: Another related compound with distinct properties.
Substituted N-phenylmaleimides: These compounds share some structural similarities but have unique applications in organic synthesis.
Uniqueness
3-Anilino-3-oxopropanoic acid is unique due to its specific combination of an aromatic ring and a carboxylic acid group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-anilino-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXRHBIVBIMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292541 | |
Record name | Malonanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15580-32-2 | |
Record name | 15580-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Malonanilic acid has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.
A: Researchers frequently employ techniques like IR, 1H-NMR, and mass spectrometry to characterize malonanilic acid and its derivatives. [] These methods provide valuable information about the compound's functional groups, proton environments, and fragmentation patterns.
A: Malonanilic acid readily condenses with various aromatic aldehydes [, , , , , , , , , ]. This reaction is influenced by substituents on the aldehyde ring, with hydroxy groups, particularly in the ortho position, hindering the reaction. []
A: Yes, malonanilic acid derivatives are important precursors for synthesizing various heterocyclic compounds, including pyrazolones, thiazolidines, azetidines, and quinolin-2-ones. [, , , ]
A: Malonanilic acid ethyl esters react with carbon disulfide in the presence of sodium hydride to form disodium salts. These salts can further react with alkylating agents to yield ketene S,S-acetals or dithioesters. [, ] Reactions with amines or o-amino-thiophenol can lead to the formation of S,N- and N,N-acetals. []
A: While limited research exists on the direct biological activity of malonanilic acid, its derivatives, particularly pyrazolone azo dyes, show promising antimicrobial activity. [] Additionally, copper(II) complexes derived from malonanilic acid hydrazone and thiosemicarbazide hydrochloride demonstrate antioxidant and anticancer properties. []
ANone: Due to their diverse reactivity and biological activities, malonanilic acid and its derivatives hold potential applications in various fields:
- Medicinal Chemistry: As building blocks for synthesizing novel drug candidates with antimicrobial, antioxidant, and anticancer activities. [, ]
- Dyes and Pigments: Malonanilic acid-derived pyrazolone azo dyes exhibit coloring properties applicable to textiles. []
- Organic Synthesis: As versatile intermediates for synthesizing a wide range of heterocyclic compounds. [, , ]
A: While limited data exists on the direct environmental impact of malonanilic acid, research suggests that soil microorganisms can degrade aniline-containing compounds via malonic acid conjugation. [] This finding highlights the potential for biodegradation pathways for specific malonanilic acid derivatives.
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